molecular formula C16H13Br2NO3 B1346390 2-(4-Bromobenzamido)ethyl 4-bromobenzoate CAS No. 951885-58-8

2-(4-Bromobenzamido)ethyl 4-bromobenzoate

Cat. No.: B1346390
CAS No.: 951885-58-8
M. Wt: 427.09 g/mol
InChI Key: WBXUMECQTYYWLO-UHFFFAOYSA-N
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Description

2-(4-Bromobenzamido)ethyl 4-bromobenzoate is an organic compound with the molecular formula C16H13Br2NO3. It is characterized by the presence of two bromine atoms attached to benzene rings, an amide group, and an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 2-aminoethyl 4-bromobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzamido)ethyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Bromobenzamido)ethyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-(4-Chlorobenzamido)ethyl 4-chlorobenzoate
  • 2-(4-Fluorobenzamido)ethyl 4-fluorobenzoate
  • 2-(4-Iodobenzamido)ethyl 4-iodobenzoate

Comparison: 2-(4-Bromobenzamido)ethyl 4-bromobenzoate is unique due to the presence of bromine atoms, which confer distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

2-(4-Bromobenzamido)ethyl 4-bromobenzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

  • Molecular Formula : C16H16Br2N2O3
  • Molecular Weight : 404.12 g/mol
  • CAS Number : 951885-58-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It has potential as a modulator for neurotransmitter systems, which could impact conditions like epilepsy and other neurological disorders.

Biological Activity Overview

Research indicates that the compound exhibits several pharmacological properties:

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. It has been evaluated in various animal models for its efficacy against seizures:

Test ModelEfficacyRemarks
MESHighEffective in preventing tonic-clonic seizures.
PTZModerateReduced seizure frequency significantly.
6-HzHighEffective against drug-resistant epilepsy.

These findings suggest that the compound may be a candidate for the development of new anticonvulsant medications with a favorable safety profile.

ADME-Tox Profile

In vitro studies assessing the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties revealed:

  • Absorption : Good permeability across biological membranes.
  • Distribution : Potential for central nervous system penetration.
  • Metabolism : Metabolically stable with minimal degradation.
  • Excretion : Primarily renal excretion observed in preliminary studies.
  • Toxicity : Limited toxicity reported in initial assessments.

Case Studies and Research Findings

  • Anticonvulsant Studies : A study published in the Journal of Medicinal Chemistry investigated related compounds and their mechanisms, indicating broad-spectrum anticonvulsant activity across multiple seizure models. The study emphasized the importance of structural modifications to enhance efficacy.
  • Neuroprotective Effects : Preliminary research has suggested that derivatives of this compound may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by stabilizing microtubules and preventing neuronal cell death.
  • Cancer Research Applications : There is emerging interest in exploring the compound's potential as an anticancer agent, particularly through its interactions with microtubule dynamics, which are critical for cell division and proliferation.

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]ethyl 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)15(20)19-9-10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXUMECQTYYWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650094
Record name 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-58-8
Record name 2-[(4-Bromobenzoyl)amino]ethyl 4-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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